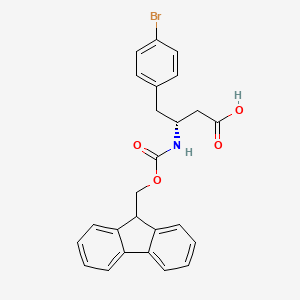

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid

Description

Properties

IUPAC Name |

(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFLELHTJMABC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-76-9 | |

| Record name | (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS number

An In-Depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS: 331763-76-9)

Introduction

This compound is a specialized amino acid derivative crucial for advanced applications in peptide synthesis and drug development.[1][2] As a non-canonical building block, its unique structure—featuring a stereospecific (R)-configuration and a brominated phenyl ring—offers researchers significant advantages. The core utility of this compound lies in its seamless integration into the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3] The Fmoc group provides a base-labile protecting group for the amine, which is orthogonal to the acid-labile side-chain protecting groups typically used in modern SPPS, allowing for mild and efficient peptide assembly.[4][]

The strategic incorporation of the 4-bromophenyl moiety is particularly noteworthy. The bromine atom serves as a versatile reactive handle for post-synthetic modifications, enabling researchers to perform cross-coupling reactions to introduce fluorescent labels, affinity tags, or other pharmacologically active groups.[2][3] This capability is invaluable in the design of targeted therapeutics, diagnostic agents, and novel peptidomimetics.[2] This guide provides a comprehensive overview of its properties, a detailed protocol for its application in SPPS, and insights into the scientific rationale behind its use.

Part 1: Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Sourcing high-purity material is critical, as contaminants can lead to side reactions, such as the insertion of deletion sequences or the permanent capping of the growing peptide chain during synthesis.[6][7]

| Property | Value | Source(s) |

| CAS Number | 331763-76-9 | [8][9][10][11] |

| Molecular Formula | C₂₅H₂₂BrNO₄ | [9][12] |

| Molecular Weight | 480.35 g/mol | [12] |

| Appearance | Off-white to white powder | [1] |

| Typical Purity | ≥98% (HPLC) | [1][13] |

| Synonyms | Fmoc-D-β-3-amino-4-(4-bromophenyl)-butyric acid, RARECHEM AK PT F064 | [9][10] |

Part 2: Strategic Role in Peptide Synthesis

The Fmoc/tBu Strategy: The Gold Standard in SPPS

The Fmoc solid-phase peptide synthesis (SPPS) approach is the dominant method for preparing synthetic peptides in both academic and industrial settings.[6][7] Its success stems from the orthogonality of the protecting groups employed. The temporary Nα-Fmoc group is stable to acid but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like DMF.[4] Conversely, the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to this basic treatment but are cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final step to release the completed peptide from the solid support.[4][]

This orthogonal scheme offers several key advantages over the older Boc/Bzl strategy:

-

Milder Conditions: The repeated use of strong acid in Boc-SPPS can degrade sensitive residues and the peptide-resin linkage. The mild basic conditions of Fmoc deprotection preserve the integrity of the growing peptide chain.[4][]

-

Reduced Side Reactions: The Fmoc strategy minimizes acid-catalyzed side reactions that can occur with sensitive amino acids.[]

-

Ease of Automation: The Fmoc group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step, making the process highly amenable to automation.[6][7]

The Unique Functionality of the 4-Bromophenyl Moiety

The defining feature of this compound is the aryl bromide. This functional group is relatively stable throughout the standard SPPS cycles but can be specifically targeted for post-synthetic modification using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability transforms the peptide from a simple polypeptide chain into a sophisticated molecular construct.

Causality in Application:

-

Drug Conjugation: A cytotoxic agent can be coupled to the peptide to create a targeted drug delivery system.

-

Biophysical Probes: Fluorescent dyes or quenchers can be attached to study peptide folding, binding kinetics, or localization within a cell.

-

Enhanced Binding: The aryl ring can be elaborated with other functional groups to create novel interactions with a biological target, thereby improving binding affinity and specificity.[2]

Part 3: Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis

This section provides a self-validating protocol for the incorporation of this compound into a peptide sequence using a manual or automated synthesizer. The trustworthiness of this protocol relies on the inclusion of a key validation step (the Kaiser test) to confirm the completion of the coupling reaction.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin (depending on desired C-terminal acid or amide).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Amino Acid: this compound.

-

Activation/Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

N,N-Diisopropylethylamine (DIPEA).

-

-

Kaiser Test Kit: Reagents A (Ninhydrin in Ethanol), B (Phenol in Ethanol), and C (KCN in Pyridine).

-

Washing Solvents: DMF, DCM, Isopropanol.

Step-by-Step Workflow

This protocol assumes the synthesis is proceeding after the previous amino acid has been successfully coupled and its Fmoc group has been removed.

-

Resin Swelling (Initiation):

-

Action: Place the resin in a reaction vessel and wash with DMF (3x) and DCM (3x), allowing it to swell for 30-60 minutes in DMF.

-

Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible to reagents, preventing incomplete reactions.

-

-

Nα-Fmoc Deprotection:

-

Action: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain. Repeat with a second treatment for 10-15 minutes.

-

Rationale: The first short treatment removes the bulk of the Fmoc groups. The second, longer treatment ensures complete deprotection. The piperidine acts as a base to abstract a proton from the fluorenyl ring, initiating an elimination reaction that liberates the free amine.

-

-

Washing:

-

Action: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

Rationale: Residual piperidine will neutralize the activated amino acid in the next step, preventing an efficient coupling reaction. Thorough washing is a self-validating step for ensuring subsequent reaction efficiency.

-

-

Amino Acid Activation:

-

Action: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in a minimal amount of DMF. Add 8 equivalents of DIPEA. Vortex for 1-2 minutes.

-

Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a more reactive OBt-ester in the presence of the base (DIPEA).[14] This pre-activation ensures a rapid and complete coupling reaction once added to the resin.

-

-

Coupling Reaction:

-

Action: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

Rationale: The activated amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond. A sufficient reaction time is necessary to drive the reaction to completion.

-

-

Monitoring and Validation (Kaiser Test):

-

Action: Take a small sample of resin beads, wash them thoroughly with DCM and isopropanol, and dry them. Perform a Kaiser (ninhydrin) test.

-

Rationale (Self-Validation): This is a critical quality control step. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/colorless beads) confirms that the coupling was successful. If the test is positive, the coupling step should be repeated.

-

-

Final Washing:

-

Action: Once coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

-

Rationale: This removes excess reagents and byproducts, preparing the resin for the next cycle of deprotection and coupling.

-

Workflow Visualization

The following diagram illustrates a single cycle of solid-phase peptide synthesis for the incorporation of the target amino acid.

Caption: Workflow for one coupling cycle in Fmoc-SPPS.

References

-

Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9. Amadis Chemical. [Link]

-

331763-76-9 | this compound. Next Peptide. [Link]

-

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid | C25H22FNO4. PubChem. [Link]

-

The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

-

3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | 331763-76-9 [chemicalbook.com]

- 9. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]

- 10. This compound | 331763-76-9 [amp.chemicalbook.com]

- 11. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]

- 12. (R)-3-(Fmoc-amino)-4-(4-bromophenyl)butyric acid CAS#: [m.chemicalbook.com]

- 13. Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid - 楚肽生物科技 [apeptides.com]

- 14. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: Properties, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its chemical properties, its strategic incorporation into peptide chains, and its pivotal role as a versatile handle for post-synthetic modifications. The methodologies and insights presented herein are curated for researchers, chemists, and professionals in the field of peptide science.

Section 1: Core Physicochemical Properties and Structural Data

This compound is a non-proteinogenic β-amino acid building block. The N-terminus is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for modern Solid-Phase Peptide Synthesis (SPPS). Its defining feature is the 4-bromophenyl moiety on the side chain, which serves as a reactive site for subsequent chemical diversification.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 331763-76-9 | [1][2][3] |

| Molecular Formula | C₂₅H₂₂BrNO₄ | [4] |

| Molecular Weight | 480.37 g/mol | [4] |

| Appearance | Typically an off-white to white solid or powder. | [5] |

| Storage | Store at 2-8°C for long-term stability. | [6] |

| Melting Point | Not typically reported; may decompose upon heating. | |

| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). | |

| InChI Key | SZPFLELHTJMABC-GOSISDBHSA-N | [6] |

| SMILES | BrC=1C=CC(=CC1)CNC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O | [6] |

Section 2: Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The choice of Fmoc protection is strategic. Unlike the acid-labile Boc protecting group, the Fmoc group is removed under mild basic conditions (typically with piperidine), leaving acid-sensitive side-chain protecting groups and the resin linkage intact. This orthogonality is a cornerstone of modern SPPS, allowing for the synthesis of complex and modified peptides with high fidelity.

The incorporation of this compound follows the standard Fmoc-SPPS workflow. This iterative cycle of deprotection and coupling allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 3: Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.

Causality: The choice of coupling reagents is critical. A carbodiimide like DIC activates the carboxylic acid of the incoming amino acid, while an additive like Oxyma Pure or HOBt acts as a racemization suppressant and improves reaction kinetics. A hindered base such as DIPEA is used to maintain a basic pH for the reaction without prematurely cleaving the Fmoc group.

Step-by-Step Methodology:

-

Resin Preparation:

-

Begin with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and thorough washing with DMF. The resin should be swollen in DMF in a suitable reaction vessel.

-

-

Coupling Cocktail Preparation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading).

-

Add an equivalent amount of an activating agent (e.g., HBTU, HATU, or HOBt/DIC). For example, use 3-5 equivalents of HBTU.

-

Dissolve the mixture in a minimal amount of DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA), at 2 equivalents relative to the amino acid (i.e., 6-10 equivalents to the resin).

-

Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated coupling cocktail to the reaction vessel containing the swollen resin.

-

Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

-

-

Monitoring the Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.

-

Self-Validation: A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn blue/purple) signifies an incomplete reaction, requiring a second coupling step (recoupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)

-

-

-

Proceed to Next Cycle:

-

The resin is now ready for the Fmoc deprotection of the newly added residue, initiating the next cycle of the synthesis.

-

Section 4: The Bromophenyl Moiety: A Gateway for Post-Synthetic Modification

The true power of incorporating this residue lies in the versatility of the carbon-bromine bond on the phenyl ring. It serves as a robust and reliable anchor point for transition-metal-catalyzed cross-coupling reactions, allowing for the late-stage diversification of peptides directly on the solid support. This enables the creation of novel peptide architectures, the introduction of fluorescent probes, or the development of peptidomimetics.

Caption: Post-Synthetic Modification (PSM) workflow using the bromophenyl handle.

On-Resin Suzuki Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromophenyl side chain and a boronic acid or ester.[7][8] This allows for the introduction of a vast array of aryl or heteroaryl groups.

Step-by-Step Methodology:

-

Resin Preparation:

-

Start with the fully assembled peptide-resin, ensuring all other functional groups are appropriately protected. Swell the resin in a suitable solvent, such as a DMF/water or dioxane/water mixture.

-

-

Reagent Preparation:

-

Catalyst: Use a palladium catalyst such as Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand.[7] (e.g., 0.1-0.2 equivalents per bromo-group).

-

Boronic Acid: Use the desired aryl or vinyl boronic acid (3-5 equivalents).

-

Base: An aqueous inorganic base is required, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ (3-5 equivalents).

-

-

Reaction Setup:

-

To the swollen resin, add the boronic acid, the base, and the solvent.

-

Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality: This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 50-80°C with continuous agitation for 4-16 hours. Reaction progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.

-

-

Workup:

-

After cooling, drain the reaction mixture.

-

Wash the resin extensively with:

-

The reaction solvent (e.g., DMF/water)

-

Water

-

DMF

-

DCM

-

Methanol

-

-

Dry the resin under vacuum. The modified peptide is now ready for cleavage.

-

On-Resin Sonogashira Coupling Protocol

The Sonogashira coupling enables the formation of a C-C bond between the bromophenyl group and a terminal alkyne, creating an aryl-alkyne linkage.[9][10] This is particularly useful for introducing bioorthogonal handles for click chemistry or for creating rigid structural linkers.

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in a suitable anhydrous solvent like DMF or 1,4-dioxane.

-

-

Reagent Preparation:

-

Catalysts: This reaction requires both a palladium catalyst (e.g., Pd(PPh₃)₄ or (PPh₃)₂PdCl₂, 0.1 eq) and a copper(I) co-catalyst (e.g., CuI, 0.2 eq).

-

Alkyne: Use the desired terminal alkyne (3-5 equivalents).

-

Base: A non-aqueous organic base is used, typically DIPEA or triethylamine (TEA) (5-10 equivalents).

-

-

Reaction Setup:

-

To the swollen resin, add the alkyne and the base dissolved in the reaction solvent.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add the palladium and copper(I) catalysts under an inert atmosphere.

-

-

Reaction Conditions:

-

Agitate the reaction at room temperature to 40°C for 4-24 hours. Monitor progress via LC-MS analysis of a cleaved sample.

-

-

Workup:

-

Drain the reaction solution.

-

Wash the resin with DMF, followed by a wash with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual metal catalysts.

-

Perform final washes with DMF, DCM, and methanol, then dry the resin.

-

Section 5: Quality Control and Characterization

Ensuring the purity and identity of this building block is paramount for successful synthesis.[6] Key analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess chemical purity. Chiral HPLC is essential to confirm the enantiomeric purity ((R)-isomer), as stereochemical integrity is critical for the final peptide's biological activity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the correct molecular weight (m/z for [M+H]⁺ ≈ 480.1/482.1 due to bromine isotopes) and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. Expected ¹H-NMR signals include characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), the bromophenyl ring (two doublets ~7.1-7.5 ppm), and the aliphatic protons of the butyric acid backbone.

Section 6: Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazards: Based on data for similar compounds, this compound should be handled as an irritant.[4] It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.

References

-

Al-Zoubi, M., et al. (2018). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 23(8), 1870. Available at: [Link]

-

El-Faham, A., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers, 2(4), 357-362. Available at: [Link]

-

Richter, S., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. MedChemComm, 6, 1136-1141. Available at: [Link]

-

Khem-Rup, S., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. International Journal of Peptides, 2012, 804975. Available at: [Link]

-

Seebach, D., et al. (2006). Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support. Helvetica Chimica Acta, 89(7), 1315-1334. Available at: [Link]

-

Singh, Y., et al. (2015). Application of Sonogashira coupling to solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 346-351. Available at: [Link]

-

Doan, N-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 105, 126-136. Available at: [Link]

-

Chekan, J.R., et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Bioconjugate Chemistry, 34(6), 1111-1117. Available at: [Link]

-

Bridge, H.N., et al. (2022). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available at: [Link]

-

preLights. (2022). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Available at: [Link]

-

Next Peptide. (n.d.). 331763-76-9 | this compound. Available at: [Link]

-

Chutide. (n.d.). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid. Available at: [Link]

Sources

- 1. This compound | 331763-76-9 [chemicalbook.com]

- 2. This compound | 331763-76-9 [amp.chemicalbook.com]

- 3. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]

- 4. 270062-86-7 Cas No. | Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid | Matrix Scientific [matrixscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of β3‐Homophenylalanine‐Derived Amino Acids and Peptides by Suzuki Coupling in Solution and on Solid Support | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of bisarylethyne–peptide conjugates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00357H [pubs.rsc.org]

- 10. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid molecular weight

An In-depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial for advanced peptide synthesis. The document details its core physicochemical properties, with a primary focus on its molecular weight and structure. It further elucidates the scientific rationale for its application in solid-phase peptide synthesis (SPPS), exploring the strategic importance of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the halogenated aromatic side chain. Detailed, field-proven protocols for its incorporation into peptide sequences and subsequent quality control analysis are provided to ensure scientific integrity and reproducibility. This guide serves as an essential resource for researchers leveraging non-canonical amino acids to develop novel peptides and peptidomimetics with enhanced structural and functional properties.

Introduction: A Unique Building Block for Peptide Innovation

In the landscape of peptide-based therapeutics and drug discovery, the ability to move beyond the canonical 20 amino acids is paramount. Non-canonical amino acids (ncAAs) offer a powerful toolkit to modulate the structural, biological, and pharmacokinetic properties of a peptide. This compound is one such designer building block, engineered for seamless integration into the most common and robust method of peptide synthesis: the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2][3]

Its structure is distinguished by three key features:

-

An Fmoc protecting group , which provides a stable yet mildly cleavable N-terminal protection essential for stepwise peptide elongation.[1][3]

-

A β-amino acid backbone , which can induce unique secondary structures (e.g., helices, turns) and often imparts enhanced resistance to enzymatic degradation compared to natural α-peptides.

-

A 4-bromophenyl side chain , which introduces unique steric and electronic properties. The bromine atom can participate in halogen bonding to stabilize peptide conformations and serves as a versatile chemical handle for post-synthesis modifications, such as the attachment of fluorescent labels or other functional moieties.[2][4][5][6]

This guide provides the foundational knowledge required to effectively utilize this compound in research and development.

Physicochemical Properties and Specifications

Accurate characterization of a synthesis building block is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Core Data Summary

The precise molecular weight and formula are critical for calculating reagent stoichiometry in synthesis protocols and for verifying product identity via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 480.35 g/mol | [7] |

| Molecular Formula | C₂₅H₂₂BrNO₄ | [7][8] |

| CAS Number | 331763-76-9 | [8][9][10] |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42)Br | [8] |

| Appearance | Typically an off-white to white powder | [11] |

Chemical Structure

The spatial arrangement of the functional groups dictates the compound's reactivity and utility. The diagram below illustrates the key components of the molecule.

Caption: 2D representation of this compound.

Scientific Rationale for Use in Peptide Synthesis

The selection of this specific amino acid derivative is a deliberate choice driven by well-established chemical principles that ensure synthesis efficiency and introduce novel functionality.

The Fmoc/tBu Orthogonal Strategy

Modern peptide synthesis overwhelmingly relies on the Fmoc/tBu strategy due to its mild reaction conditions.[3] The core principle is "orthogonality"—using protecting groups that can be removed under different chemical conditions without affecting each other.

-

Nα-Fmoc Protection: The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][12] This deprotection step liberates the N-terminal amine for the next coupling reaction.

-

Side-Chain Protection (e.g., tBu): Side-chain functional groups are protected by acid-labile groups (like tert-butyl, tBu). These remain intact during the base-mediated Fmoc deprotection cycles but are removed simultaneously with the peptide's cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[3]

This compound is designed to integrate perfectly into this workflow.

The Functional Role of the Halogenated Side Chain

The incorporation of a brominated phenyl group is a strategic decision to enhance the resulting peptide's properties.[2][5]

-

Modulation of Physicochemical Properties: Halogenation increases the hydrophobicity and steric bulk of the side chain, which can influence peptide folding, stability, and interaction with biological targets like cell membranes or receptor pockets.[4][13]

-

Enabling Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a weak, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) elsewhere in the peptide or on a binding partner. This interaction, though subtle, can be powerful enough to stabilize specific secondary structures, such as β-turns or helices, leading to a more conformationally constrained and potentially more active peptide.[6]

-

Post-Synthesis Modification Handle: The carbon-bromine bond on the aromatic ring is a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows the peptide to be modified after it has been synthesized and purified, providing a powerful method for conjugating other molecules like imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.[2]

Application Protocol: Incorporation via Fmoc-SPPS

This section provides a generalized, step-by-step protocol for incorporating this compound into a growing peptide chain on a solid support. This protocol assumes a manual synthesis on a standard resin (e.g., Rink Amide for a C-terminal amide).

Experimental Workflow

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

Materials:

-

Peptidyl-resin in a reaction vessel.

-

This compound.

-

Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).[14]

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

Procedure:

-

Resin Preparation: If starting from the previous cycle, ensure the resin is thoroughly washed with DMF (3 x 1 min) to remove residual piperidine. The N-terminal amine should be free.

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents (relative to resin loading) of this compound, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal volume of DMF.

-

Add 6 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

-

Coupling:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture (e.g., via nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature.

-

Self-Validation: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.[15] If the test is positive, the coupling reaction may need to be repeated.

-

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[14]

-

-

Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next coupling cycle or final cleavage.

Quality Control and Characterization

Rigorous analytical chemistry is essential to validate the purity of the amino acid building block and the final peptide product.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the Fmoc-amino acid raw material and the final synthesized peptide.[16][17] | A major peak corresponding to the desired compound with purity typically >98%.[18] |

| Mass Spectrometry (MS), e.g., LC-MS, MALDI-TOF | To confirm the identity (molecular weight) of the Fmoc-amino acid and the final peptide.[14] | The observed mass should match the calculated theoretical mass (e.g., 480.35 Da for the title compound). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the Fmoc-amino acid.[15][19] | The resulting spectrum should show characteristic peaks corresponding to the protons and carbons of the Fmoc, butyric acid, and bromophenyl groups. |

| UV-Vis Spectrophotometry | To quantify the loading of the first Fmoc-amino acid onto the resin.[15][20] | After cleaving the Fmoc group with piperidine, the absorbance of the resulting dibenzofulvene-piperidine adduct is measured (typically at ~301 nm) and used with the Beer-Lambert law to calculate substitution.[20] |

Conclusion

This compound is a high-value chemical tool for peptide chemists and drug development professionals. Its precisely defined molecular weight of 480.35 g/mol is a critical parameter for its effective use. The compound's rational design, combining the benefits of the robust Fmoc-SPPS methodology with the unique structural and chemical properties imparted by its halogenated β-amino acid core, enables the synthesis of novel peptides with tailored characteristics. A thorough understanding of its properties, application protocols, and analytical validation methods, as outlined in this guide, is essential for leveraging its full potential in creating next-generation peptide-based diagnostics and therapeutics.

References

- Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). ResearchGate. Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

-

Eslami, B., et al. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed. Available at: [Link]

-

D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

-

Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. NIH National Center for Biotechnology Information. Available at: [Link]

-

D'Andrea, L. D., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed. Available at: [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. NIH National Center for Biotechnology Information. Available at: [Link]

-

Valiyev, F., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ACS Publications. Available at: [Link]

-

This compound. Next Peptide. Available at: [Link]

- A kind of analysis method of Fmoc amino acid. Google Patents.

-

Stojak, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. Available at: [Link]

-

The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available at: [Link]

-

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. PubChem. Available at: [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-3-(Fmoc-amino)-4-(4-bromophenyl)butyric acid CAS#: [m.chemicalbook.com]

- 8. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]

- 9. This compound | 331763-76-9 [chemicalbook.com]

- 10. This compound | 331763-76-9 [amp.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 18. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 19. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [mostwiedzy.pl]

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid structure

An In-Depth Technical Guide to Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid: A Keystone Building Block for Advanced Peptidomimetics

Abstract

The pursuit of novel therapeutics with enhanced stability, predictable conformations, and tailored biological activity has led to the extensive exploration of non-canonical amino acids. Among these, β-amino acids have emerged as critical components for constructing peptidomimetics and foldamers resistant to proteolytic degradation. This guide provides a comprehensive technical overview of this compound, a specialized β-amino acid derivative. We will delve into its core physicochemical properties, outline field-proven protocols for its synthesis, quality control, and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discuss its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to advance their research and development programs.

Introduction: The Strategic Value of a Unique Structural Motif

The therapeutic potential of native peptides is often hampered by their poor metabolic stability and lack of defined secondary structures in solution. The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these limitations. The additional carbon in the backbone fundamentally alters the peptide's conformational landscape, enabling the formation of stable, predictable secondary structures (β-peptides) and enhancing resistance to enzymatic degradation[1][2].

This compound distinguishes itself through a combination of three key structural features:

-

The (R)-chiral β-amino acid backbone : This dictates a specific stereochemistry, which is crucial for controlling peptide folding and interaction with chiral biological targets[1].

-

The N-terminal Fmoc protecting group : This makes the building block directly compatible with the most widely used and versatile methodology for peptide synthesis, Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[3].

-

The 4-bromophenyl side chain : This moiety serves a dual purpose. Firstly, it adds lipophilicity, which can influence the peptide's pharmacokinetic profile and binding affinity. Secondly, the bromine atom acts as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions to introduce labels, tags, or complex organic functionalities[1].

This guide provides the technical foundation required to effectively utilize this powerful building block in peptide design and synthesis.

Physicochemical Properties and Structural Elucidation

Accurate characterization of any synthetic building block is the bedrock of reproducible research. The identity and purity of this compound must be rigorously confirmed before its use.

Core Chemical Structure

The molecule consists of a butyric acid scaffold with an Fmoc-protected amine at the C3 (β) position and a 4-bromophenyl group at the C4 position. The stereocenter is at the C3 position in the (R) configuration.

IUPAC Name: (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-bromophenyl)butanoic acid CAS Number: 331763-76-9[4][5][6] Molecular Formula: C₂₅H₂₂BrNO₄[6] Molecular Weight: 480.35 g/mol [6]

Key Physicochemical Data

The following table summarizes the essential properties of the compound. It is critical to note that properties such as melting point can vary based on purity and crystalline form.

| Property | Value | Source(s) |

| CAS Number | 331763-76-9 | [4][5][6] |

| Molecular Formula | C₂₅H₂₂BrNO₄ | [6] |

| Molecular Weight | 480.35 | [6] |

| Appearance | White to off-white solid | General knowledge |

| Storage | 2-8°C for long-term storage | [4] |

| Purity (Typical) | >97% (HPLC) | [4] |

Spectroscopic Signature: A Guide to Verification

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆): The proton NMR spectrum is expected to be complex but highly informative. Key regions include:

-

Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern will arise from the 8 protons of the fluorenyl (Fmoc) group and the 4 protons of the 4-bromophenyl ring (an AA'BB' system).

-

Fmoc Protons (δ 4.2-4.5 ppm): Methylene (CH₂) and methine (CH) protons of the Fmoc group will appear in this region.

-

Backbone Protons (δ 2.5-4.5 ppm): The protons on the butyric acid backbone (α-CH₂, β-CH, and γ-CH₂) will appear as multiplets. The β-CH proton, adjacent to the nitrogen, will likely be the most downfield of this group.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum provides a clear fingerprint of the carbon skeleton.

-

Carbonyl Carbons (δ 155-175 ppm): Two signals are expected: one for the carboxylic acid and one for the urethane carbonyl of the Fmoc group.

-

Aromatic Carbons (δ 120-145 ppm): A series of intense signals corresponding to the 18 carbons of the two aromatic systems. The carbon bearing the bromine will be shifted relative to the others.

-

Fmoc Carbons (δ 45-70 ppm): Signals for the aliphatic carbons of the Fmoc group.

-

Aliphatic Backbone Carbons (δ 30-55 ppm): Signals for the α, β, and γ carbons of the butyric acid chain.

Quality Control Workflow

Ensuring the identity and purity of incoming this compound is non-negotiable for successful peptide synthesis. A robust QC workflow validates each batch before it is committed to a synthesis campaign.

Protocol: RP-HPLC for Purity Assessment

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.

Methodology:

-

Sample Preparation: Accurately prepare a 1 mg/mL solution of the amino acid in 50:50 Acetonitrile:Water.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Detection: Monitor at 265 nm, where the Fmoc group has strong absorbance.

-

Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. The enantiomeric purity must be assessed using a dedicated chiral column and method[7][8].

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 30% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25°C |

| Injection Vol. | 10 µL |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this building block is in Fmoc-SPPS to create peptides with unique structural and functional properties. Its incorporation follows the standard SPPS cycle, but special considerations are required due to its structure.

SPPS Workflow for Incorporation

The diagram below illustrates the key steps in the SPPS cycle for coupling this compound to a resin-bound peptide chain.

Field-Proven Protocol: Coupling a Hindered β-Amino Acid

Due to the increased steric hindrance of β-amino acids compared to their α-analogs, coupling conditions must be optimized to ensure high efficiency and prevent deletion sequences.

Rationale:

-

Coupling Reagents: Urnonium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. They are potent activating agents that perform well even with sterically hindered building blocks[9].

-

Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is used to facilitate the reaction without causing premature Fmoc deprotection.

-

Time: Extended coupling times (1-4 hours) are often necessary to drive the reaction to completion. Double coupling (repeating the coupling step with a fresh portion of activated amino acid) may be required.

-

Monitoring: The Kaiser test is crucial. It detects free primary amines on the resin. A negative result (yellow beads) indicates successful coupling, while a positive result (blue beads) signifies that unreacted amines remain and require action (recoupling or capping)[10].

Step-by-Step Methodology (0.1 mmol scale):

-

Resin Preparation: Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) that has undergone Fmoc deprotection to expose the free amine.

-

Activation Mixture: In a separate vessel, dissolve this compound (0.24 g, 0.5 mmol, 5 eq) and HATU (0.19 g, 0.5 mmol, 5 eq) in 2 mL of N,N-Dimethylformamide (DMF).

-

Initiate Activation: Add DIPEA (174 µL, 1.0 mmol, 10 eq) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

-

Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.

-

Decision:

-

If the test is negative (yellow), proceed to washing.

-

If the test is positive (blue), perform a second coupling for another 2 hours.

-

-

Washing: After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove all soluble reagents. The resin is now ready for the next deprotection/coupling cycle.

Significance in Drug Development

The unique structural features of this compound make it a high-value building block in the design of next-generation peptide-based therapeutics.

A Gateway to Peptidomimetics and Foldamers

Incorporating this β-amino acid allows medicinal chemists to move beyond traditional peptides. It facilitates the creation of:

-

Proteolytically Stable Analogs: Peptides containing β-amino acids are highly resistant to degradation by proteases, which significantly increases their in-vivo half-life[1][2].

-

Foldamers: Oligomers of β-amino acids can adopt stable, well-defined helical or sheet-like structures, mimicking the secondary structures of proteins. This allows for the rational design of molecules that can disrupt protein-protein interactions.

-

Constrained Peptides: The unique backbone geometry can be used to pre-organize a peptide into a bioactive conformation, increasing its affinity and selectivity for a specific biological target.

The Role of the 4-Bromophenyl Moiety

The 4-bromophenyl group is not merely a passive side chain. It can be strategically employed to:

-

Enhance Binding Affinity: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to a protein target. Furthermore, the lipophilic phenyl ring can engage in hydrophobic interactions within a binding pocket.

-

Serve as a Modification Handle: The C-Br bond is a reactive site for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of fluorescent probes, radiolabels for imaging, or other functional groups to create sophisticated molecular probes or targeted therapeutics[1].

Strategic Placement in the Drug Discovery Pipeline

This building block is most impactful when integrated early in the drug discovery process, from hit identification through lead optimization.

Conclusion

This compound is far more than a simple amino acid derivative. It is a sophisticated chemical tool that empowers scientists to design and synthesize peptides and peptidomimetics with fundamentally improved properties. Its β-amino acid core provides proteolytic resistance and conformational control, while the 4-bromophenyl side chain offers a dual mechanism for modulating biological activity and enabling post-synthetic diversification. By understanding its properties and employing optimized protocols for its use, researchers can unlock new possibilities in the development of potent, stable, and highly specific peptide-based therapeutics.

References

-

Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem 7: 302-307. [Link]

-

Hilaris Publisher (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies (2013). International Journal of Peptide Research and Therapeutics. [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric Acid in Custom Peptide Synthesis. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Next Peptide. 331763-76-9 | this compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

-

SINFOO Chemical Solutions Co., Ltd. fmoc-(r)-3-amino-4-(4-bromophenyl)-butyric acid. [Link]

-

Biological Magnetic Resonance Bank. bmse000402 Butyric Acid at BMRB. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9-Amadis Chemical [amadischem.com]

- 5. 331763-76-9 | this compound | Next Peptide [nextpeptide.com]

- 6. sinfoochem.com [sinfoochem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. phenomenex.com [phenomenex.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid

Foreword: Navigating the Solubility Challenge in Modern Peptide Synthesis

In the landscape of advanced peptide synthesis and drug discovery, non-proteinogenic amino acids serve as critical building blocks for creating novel therapeutics with enhanced stability, binding affinity, and unique pharmacological profiles.[1][2] Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS: 331763-76-9) is one such building block, offering a unique combination of a stereospecific backbone and a functionalized aromatic side chain. The bromo-phenyl moiety is particularly valuable, providing a reactive handle for post-synthetic modifications via cross-coupling reactions, thereby enabling the generation of diverse compound libraries.[3]

However, the successful incorporation of this or any Fmoc-protected amino acid into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for solid-phase peptide synthesis (SPPS).[4][] Poor solubility can lead to inefficient coupling, sequence deletion, and ultimately, failed syntheses, consuming valuable time and resources.[6]

This guide provides a comprehensive examination of the solubility characteristics of this compound. We will move beyond simple data reporting to explain the underlying chemical principles, provide a robust, self-validating experimental protocol for determining precise solubility in your own laboratory setting, and offer field-proven insights to overcome common challenges.

Molecular Architecture and Its Impact on Solubility

To understand the solubility profile of this compound, we must first dissect its molecular structure and the contribution of each component:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, hydrophobic protecting group is the cornerstone of modern SPPS due to its base lability.[] However, its aromatic nature can lead to π-π stacking and aggregation, particularly at higher concentrations, which can negatively impact solubility in some solvents.[7]

-

The (R)-3-amino-butyric Acid Backbone: As a β-amino acid, it introduces a different spatial arrangement compared to natural α-amino acids, which can influence peptide conformation.[2] The carboxylic acid and the secondary amine protected as a carbamate provide sites for hydrogen bonding.

-

The 4-bromo-phenyl Side Chain: This is a significant contributor to the molecule's overall hydrophobicity.[8] The bulky, nonpolar nature of this group dictates a preference for less polar or polar aprotic solvents capable of solvating large organic molecules.

The interplay of these components results in a molecule that is generally sparingly soluble in water and requires organic solvents for effective dissolution.[9]

Predicted Solubility Profile

While precise quantitative solubility data must be determined empirically for a specific solvent batch and temperature, a qualitative assessment can be made based on the known behavior of structurally similar Fmoc-amino acids.[6][10][11] The following table summarizes the predicted solubility of this compound in solvents commonly used in peptide synthesis.

| Solvent | Chemical Class | Predicted Solubility | Rationale & Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High to Moderate | The gold standard for SPPS. Its polarity is well-suited to solvate both the peptide backbone and the Fmoc group. However, high concentrations may still require gentle warming.[] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often exhibits higher solvating power than DMF, especially for hydrophobic or aggregation-prone sequences. A good alternative if solubility issues arise in DMF.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent solvent for many Fmoc-amino acids, often used as a co-solvent to enhance the solubility of difficult-to-dissolve compounds.[7][][13] |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | While useful for swelling some resins, its lower polarity may not be sufficient to fully dissolve high concentrations of this bulky amino acid. |

| Methanol / Ethanol | Protic | Very Slightly Soluble | The protic nature of alcohols does not effectively solvate the large, nonpolar Fmoc and bromo-phenyl groups.[6] |

| Water | Protic | Insoluble | The high hydrophobicity of the molecule prevents significant dissolution in aqueous media.[9] |

| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions due to limited solvating power for these large structures. |

Experimental Protocol for Quantitative Solubility Determination

Trustworthy data is generated through robust methodology. The industry-standard shake-flask method is the most reliable technique for determining equilibrium solubility.[14][15] This protocol provides a self-validating system for generating accurate solubility data for this compound in any solvent of interest.

Materials and Equipment

-

This compound (high purity, >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipettes

-

HPLC system with a UV detector (or other suitable analytical instrumentation)

Step-by-Step Methodology

-

Preparation of Stock Solution (for Calibration):

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMF or DMSO) to create a concentrated stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution. This is crucial for accurate quantification later.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Record the total mass of the compound added.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. For sparingly soluble compounds, this can take 24 to 72 hours.[16] A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[17] This step is critical to avoid artificially high results.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to bring its concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of the Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Overcoming Common Solubility Challenges

Even in recommended solvents like DMF, issues can arise. Here are some field-tested solutions:

-

Incomplete Dissolution: If the compound does not fully dissolve at the desired concentration, gentle warming (e.g., to 37°C) can be effective.[7] However, ensure the solution is cooled to room temperature before coupling to avoid potential side reactions.

-

Precipitation During Reaction: The growing peptide chain on the resin can sometimes aggregate, especially with hydrophobic residues, hindering reagent access.[7] Switching to a stronger solvent like NMP or using a small percentage of DMSO as a co-solvent can mitigate this.[7]

-

Solvent Quality: The quality of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[7] Always use high-purity, fresh solvents for the best results.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. While its hydrophobic nature presents solubility considerations, these are readily managed through informed solvent selection and robust experimental technique. Understanding the chemical principles governing its solubility and employing a validated protocol, such as the shake-flask method detailed here, will empower researchers to generate reliable data, optimize synthesis conditions, and ultimately accelerate their drug discovery programs.

References

- ChemPep. (n.d.). Fmoc-Arg(Pbf)-OH.

- Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in different solvents.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). Fmoc-Arg(Pbf)-OH Novabiochem.

- BOC Sciences. (n.d.). Fmoc-Arg(Pbf)-OH - (CAS 154445-77-9).

- Pro-Peptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Albericio, F., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Chem-Impex. (n.d.). Fmoc-Arg(Pbf)-Gly-OH.

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.

- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

- ChemicalBook. (n.d.). Fmoc-L-Arg(Pbf)-OH | 154445-77-9.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- BOC Sciences. (2024, January 4). Choosing the Right Fmoc Amino Acid for Your Peptide Synthesis.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). 3-Amino-4-(4-bromo-phenyl)-butyric Acid: A Key Component in Targeted Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Fmoc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chem-Impex. (n.d.). Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid.

- Apeptide. (n.d.). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid.

- Matrix Scientific. (n.d.). Fmoc-(S)-3-amino-4-(4-bromophenyl)-butyric acid.

- Chemicalbook. (2022, August 26). This compound | 331763-76-9.

- Amadis Chemical. (n.d.). Fmoc-(R)-3-amino-4-(4-bromophenyl)-butyric Acid,331763-76-9.

- Next Peptide. (n.d.). 331763-76-9 | this compound.

- Cruz, L. J., et al. (2025, May 13).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 13. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to the Storage and Stability of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid, a key building block in modern peptide synthesis. Understanding the chemical vulnerabilities of this reagent is paramount for ensuring the integrity of synthetic peptides, the reproducibility of experimental outcomes, and the overall success of drug development programs. This document moves beyond generic recommendations to provide a mechanistic understanding of potential degradation pathways and outlines robust protocols for stability assessment.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a specialized amino acid derivative that plays a crucial role in the synthesis of complex peptides and peptidomimetics.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its facile removal under mild basic conditions, which preserves the integrity of acid-sensitive functionalities within the peptide chain.[2][3][4][5] The unique structural element of a 4-bromophenyl group on the side chain offers a versatile handle for post-synthetic modifications, such as the introduction of labels or the formation of cross-linked structures, thereby expanding the functional repertoire of the resulting peptides.[1]

The chemical purity and stability of this building block are of utmost importance. Impurities or degradation products can lead to the formation of undesired peptide side-products, complicating purification and potentially compromising the biological activity and immunogenicity of the final peptide.[6][7] Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a fundamental requirement for the synthesis of high-quality, therapeutically relevant peptides.

The Chemical Nature and Lability of the Fmoc Group

The stability of this compound is intrinsically linked to the chemical properties of the Fmoc protecting group. The Fmoc group is a base-labile protecting group, meaning it is readily cleaved in the presence of a base.[3][8] This cleavage proceeds via a β-elimination mechanism.[2] A mild base, typically a secondary amine like piperidine, abstracts the acidic proton at the 9-position of the fluorene ring.[9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[8][9]

Conversely, the Fmoc group is highly stable under acidic conditions, which is the basis for its orthogonality with acid-labile side-chain protecting groups commonly used in SPPS, such as Boc (tert-butyloxycarbonyl) and Trt (trityl).[2][5][10]

Potential Degradation Pathways

The primary degradation pathway for this compound, as with other Fmoc-amino acids, is the premature cleavage of the Fmoc group. This can be initiated by exposure to basic conditions. Other potential degradation routes include hydrolysis and photolytic degradation, although the Fmoc group is generally more resistant to these conditions compared to its susceptibility to bases.

Base-Catalyzed Deprotection

Exposure to even trace amounts of basic impurities in solvents or on storage container surfaces can lead to the gradual deprotection of the Fmoc group. This results in the formation of the free amino acid, which can lead to several undesirable outcomes in peptide synthesis, including double insertions.[6][7]

Autocatalytic Degradation

The presence of free amino acid as an impurity can accelerate the degradation of the Fmoc-protected amino acid.[7] The free amino group of the impurity can act as a base, promoting the cleavage of the Fmoc group from other molecules in an autocatalytic fashion.[7] This underscores the importance of high initial purity.

Hydrolysis

While generally stable to hydrolysis, prolonged exposure to high humidity or aqueous basic conditions can lead to the hydrolysis of the carbamate linkage, although this is a less common degradation pathway under typical storage conditions.[3][11]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C for long-term storage.[12][13] | Low temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[13] | Minimizes exposure to atmospheric moisture and oxygen. |

| Light | Protect from light by storing in an opaque or amber container. | The fluorenyl group can be susceptible to photolytic degradation. |

| Moisture | Store in a tightly sealed container in a desiccator or dry environment.[14] | Prevents hydrolysis and moisture-mediated degradation. |

| Handling | Allow the container to warm to room temperature before opening.[14] | Prevents condensation of atmospheric moisture onto the cold solid. |

| Purity | Use high-purity material (≥98% by HPLC) to minimize autocatalytic degradation.[7][15] | Reduces the presence of free amino acids that can initiate degradation. |

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is used to determine the overall chemical purity and to separate the parent compound from potential degradation products.[6]

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[6]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, multiplied by 100.[6]

Caption: Workflow for RP-HPLC purity assessment.

Chiral HPLC for Enantiomeric Purity

For applications where stereochemical integrity is critical, chiral HPLC should be employed to determine the enantiomeric purity.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

-

HPLC System:

-

Column: A suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific compound and may require some method development.

-

Mobile Phase: Typically a mixture of heptane/isopropanol with a small amount of an acidic or basic modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[6]

-

-

Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers. Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee).

Conclusion